N-Ethyl-2-vinylcarbazole

Catalog No.
S1938155
CAS No.
38627-52-0
M.F
C16H15N
M. Wt
221.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-2-vinylcarbazole

CAS Number

38627-52-0

Product Name

N-Ethyl-2-vinylcarbazole

IUPAC Name

2-ethenyl-9-ethylcarbazole

Molecular Formula

C16H15N

Molecular Weight

221.3 g/mol

InChI

InChI=1S/C16H15N/c1-3-12-9-10-14-13-7-5-6-8-15(13)17(4-2)16(14)11-12/h3,5-11H,1,4H2,2H3

InChI Key

QDZXSLUJYIHQDN-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=C

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=C

The exact mass of the compound N-Ethyl-2-vinylcarbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Ethyl-2-vinylcarbazole (CAS 38627-52-0) is a specialized carbazole-based monomer widely procured for the synthesis of advanced hole-transporting and photoconductive polymers. Unlike the industry-standard N-vinylcarbazole (NVC), this compound features the polymerizable vinyl group at the 2-position of the carbazole ring and an ethyl-substituted nitrogen. This structural configuration fundamentally alters the steric packing, electronic coupling, and polymerization kinetics of the resulting polymer, poly(N-ethyl-2-vinylcarbazole) (P2VK). For materials scientists and procurement teams, N-ethyl-2-vinylcarbazole represents a critical precursor when standard PVK fails to meet the stringent requirements for controlled molecular weight architectures, block copolymerization, or high charge-carrier mobility in organic electronic and photorefractive applications [1].

Substituting N-ethyl-2-vinylcarbazole with the cheaper and more common N-vinylcarbazole (NVC) or its structural isomer N-ethyl-3-vinylcarbazole leads to critical failures in both polymer synthesis and device performance. NVC is notoriously difficult to polymerize via controlled living mechanisms—such as nitroxide-mediated radical polymerization (NMRP) or anionic polymerization—due to the high reactivity and electronic nature of the N-vinyl group, which often results in broad dispersity or stalled propagation [1]. Furthermore, polymers derived from the 3-vinyl isomer or NVC exhibit significantly lower hole drift mobilities due to suboptimal π-stacking and steric hindrance along the polymer backbone[2]. Consequently, utilizing generic NVC when precise block copolymer architectures or enhanced charge transport are required will result in compromised material processability and inferior optoelectronic performance.

Superior Hole Drift Mobility in Polymerized Films

Xerographic discharge measurements demonstrate that poly(N-ethyl-2-vinylcarbazole) (P2VK) achieves significantly higher charge transport efficiency than standard carbazole polymers. At an electric field of 4 × 10^5 V/cm, P2VK exhibits a hole drift mobility of 1.4 × 10^-6 cm²/V·s. In direct comparison, poly(N-vinylcarbazole) (PVK) shows a mobility an order of magnitude lower under identical conditions, while the isomer poly(N-ethyl-3-vinylcarbazole) (P3VK) manages only 2.0 × 10^-8 cm²/V·s [1]. This enhancement is attributed to the specific steric interactions and improved π-orbital overlap afforded by the 2-vinyl linkage.

Evidence DimensionHole drift mobility
Target Compound Data1.4 × 10^-6 cm²/V·s
Comparator Or BaselinePVK (~10^-7 cm²/V·s) and P3VK (2.0 × 10^-8 cm²/V·s)
Quantified Difference10-fold increase over PVK; 70-fold increase over P3VK
ConditionsXerographic discharge technique on polymer films at 4 × 10^5 V/cm

Higher hole mobility directly translates to faster response times and lower drive voltages in organic photoreceptors and OLED hole-transport layers.

Compatibility with Nitroxide-Mediated Radical Polymerization (NMRP)

The synthesis of advanced optoelectronic block copolymers requires monomers that can undergo controlled/living radical polymerization. Research indicates that standard N-vinylcarbazole (NVC) propagates very slowly under nitroxide-mediated radical polymerization (NMRP), rendering it impractical for synthesizing well-defined block architectures. In contrast, N-ethyl-2-vinylcarbazole undergoes efficient NMRP, allowing for the precise construction of hole- and electron-transporting block copolymers with controlled molecular weights and low dispersity [1].

Evidence DimensionNMRP propagation efficiency
Target Compound DataEfficient propagation enabling block copolymer synthesis
Comparator Or BaselineN-vinylcarbazole (NVC) (impractically slow propagation)
Quantified DifferenceEnables controlled radical block copolymerization that is unfeasible with NVC
ConditionsNitroxide-mediated radical polymerization for optoelectronic block copolymers

This capability is essential for procurement teams sourcing precursors for self-assembling, nanostructured organic electronic materials.

Stability in Anionic 'Living' Polymerization

N-ethyl-2-vinylcarbazole is uniquely suited for anionic polymerization, a technique where other carbazole derivatives often fail. The 2-vinyl monomer forms a carbanion that is stable at ambient temperatures, exhibiting all the features of a standard 'living' polymer and yielding high molecular weight (Mn ≈ 10^6) products with narrow distributions. Conversely, the carbanion generated from the N-ethyl-3-vinylcarbazole isomer is unstable and prone to side reactions, while standard NVC is generally incompatible with pure anionic living polymerization[1].

Evidence DimensionCarbanion stability and molecular weight control
Target Compound DataStable carbanion at ambient temp; yields Mn ≈ 10^6 with narrow dispersity
Comparator Or BaselineN-ethyl-3-vinylcarbazole (unstable carbanion, poor control)
Quantified DifferenceProvides true 'living' polymerization characteristics lacking in the 3-vinyl isomer
ConditionsAnionic polymerization monitored by UV/Visible spectroscopy

Guarantees high batch-to-batch reproducibility and precise structural control for industrial polymer manufacturing.

Simplified Intrachain Excimer Emission Profile

The photophysical behavior of carbazole polymers dictates their utility as host materials in light-emitting applications. Poly(N-ethyl-2-vinylcarbazole) exhibits a single, structureless intrachain excimer emission band located approximately 5400 cm⁻¹ to the red of the isolated monomer's fluorescence. Crucially, it lacks the second, higher-energy intrachain excimer band that is uniquely present in poly(N-vinylcarbazole) (PVK) [1]. This difference arises because the 2-vinyl linkage prevents the pre-existing eclipsed conformations found in PVK.

Evidence DimensionIntrachain excimer emission states
Target Compound DataSingle low-energy excimer emission band
Comparator Or BaselinePVK (dual excimer emission bands including a unique high-energy state)
Quantified DifferenceElimination of the high-energy excimer state present in PVK
ConditionsDilute fluid solutions (e.g., 2-methyltetrahydrofuran) at 295 K

A simplified emission profile reduces energetic disorder, making the polymer a more predictable and efficient host matrix for phosphorescent dopants.

Synthesis of Optoelectronic Block Copolymers

Because N-ethyl-2-vinylcarbazole is highly compatible with controlled polymerization techniques like NMRP and anionic living polymerization, it is the precursor of choice for synthesizing complex block copolymers. These materials are used to create nanostructured domains that independently transport holes and electrons in advanced OLEDs and organic photovoltaic (OPV) devices, a structural feat unachievable with standard N-vinylcarbazole [1].

High-Mobility Photorefractive and Xerographic Films

The superior hole drift mobility of poly(N-ethyl-2-vinylcarbazole)—which is an order of magnitude higher than that of PVK—makes this monomer ideal for formulating high-performance photorefractive polymers and xerographic transport layers. Its use ensures faster discharge rates and lower operational field requirements in electrophotographic applications [2].

Predictable Host Matrices for Phosphorescent OLEDs

The absence of the secondary high-energy excimer state in poly(N-ethyl-2-vinylcarbazole) provides a cleaner photophysical baseline compared to PVK. This makes it a superior candidate for use as a polymeric host material for blue or green phosphorescent dopants, where precise energy transfer and the avoidance of parasitic trap states are critical for device efficiency and color purity [3].

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Ethenyl-9-ethyl-9H-carbazole

Dates

Last modified: 08-16-2023

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